N-Boc N,O-Didesmethylvenlafaxine
Description
Contextualizing N-Boc N,O-Didesmethylvenlafaxine within Venlafaxine (B1195380) Chemical Entities
Venlafaxine is subject to extensive metabolism in the body, primarily in the liver, leading to the formation of several metabolites. nih.govdrugbank.comfda.gov The primary metabolic pathway involves the O-demethylation of venlafaxine by the cytochrome P450 enzyme CYP2D6 to form its major active metabolite, O-desmethylvenlafaxine (ODV). nih.govpharmgkb.orgpharmgkb.org ODV itself is an approved antidepressant known as desvenlafaxine (B1082). nih.govdrugbank.com
Minor metabolic pathways also exist, which are catalyzed by other CYP isoenzymes, including CYP3A4, CYP2C9, and CYP2C19. drugbank.compharmgkb.org These pathways lead to the formation of other metabolites, such as N-desmethylvenlafaxine (NDV). pharmgkb.orgpharmgkb.org Further metabolism of both ODV and NDV can occur, resulting in the formation of N,O-Didesmethylvenlafaxine (NODV), a secondary amino compound which is considered a minor metabolite of venlafaxine. pharmgkb.orgpharmgkb.orgnih.gov This compound, also referred to as N,O-Didesvenlafaxine, is formed through the N-demethylation of O-desmethylvenlafaxine or the O-demethylation of N-desmethylvenlafaxine. drugbank.compharmgkb.org
This compound is a synthetic derivative of this minor metabolite. synthinkchemicals.compharmaffiliates.com In this compound, the secondary amine functional group of N,O-Didesmethylvenlafaxine is protected by a tert-butoxycarbonyl (Boc) group. This modification is not a biological process but a deliberate chemical alteration performed in a laboratory setting. The purpose of creating this N-Boc derivative is primarily for its use as a reference standard in analytical chemistry, allowing for the accurate identification and quantification of venlafaxine's metabolites in various samples. pharmaffiliates.com
Table 1: Key Venlafaxine-Related Chemical Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| Venlafaxine | C₁₇H₂₇NO₂ | 277.40 | Parent Drug |
| O-Desmethylvenlafaxine (ODV) | C₁₆H₂₅NO₂ | 263.37 | Major Active Metabolite |
| N-Desmethylvenlafaxine (NDV) | C₁₆H₂₅NO₂ | 263.37 | Minor Metabolite |
| N,O-Didesmethylvenlafaxine (NODV) | C₁₅H₂₃NO₂ | 249.35 | Minor Metabolite nih.gov |
| This compound | C₂₀H₃₁NO₄ | 349.46 | Analytical Reference Standard synthinkchemicals.com |
Significance of N-Boc Protection in Organic Synthesis and Analytical Standards
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. total-synthesis.comresearchgate.net Its popularity stems from a combination of factors that make it an invaluable tool for chemists, particularly in multi-step syntheses and the preparation of complex molecules like pharmaceutical standards. numberanalytics.comnih.gov
The primary function of the Boc group is to temporarily mask the reactivity of an amine. total-synthesis.com By converting the amine into a carbamate (B1207046), the Boc group renders it less nucleophilic and stable to a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.comnih.gov This stability allows chemists to perform chemical transformations on other parts of a molecule without the amine group interfering.
A key advantage of the Boc group is its "orthogonality" to other common protecting groups. total-synthesis.com For instance, while the Boc group is stable to bases, it is readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. total-synthesis.comwikipedia.org This selective removal is crucial in complex syntheses where multiple protecting groups are used and need to be removed at different stages. total-synthesis.com
In the context of this compound, the N-Boc group serves a critical role in its function as an analytical standard. The synthesis of high-purity reference materials is essential for the quality control of pharmaceuticals. By protecting the reactive amine of N,O-Didesmethylvenlafaxine, chemists can facilitate its purification and ensure its long-term stability. This protected, stable, and highly pure compound can then be used as a precise reference marker to develop and validate analytical methods for detecting and quantifying the N,O-Didesmethylvenlafaxine metabolite in drug metabolism studies or in the final pharmaceutical product to monitor impurities.
Table 2: Properties of the N-Boc Protecting Group
| Property | Description |
|---|---|
| Chemical Name | tert-butoxycarbonyl |
| Introduction Method | Typically reacts an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com |
| Stability | Resistant to most bases, nucleophiles, and catalytic hydrogenation conditions. total-synthesis.comnih.gov |
| Lability (Cleavage) | Easily removed under mild acidic conditions (e.g., trifluoroacetic acid, HCl). researchgate.netwikipedia.org |
| Key Advantage | Allows for selective protection and deprotection, enabling complex multi-step syntheses and enhancing the stability of analytical standards. total-synthesis.com |
Properties
IUPAC Name |
tert-butyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-18(2,3)24-17(22)20-13-16(14-7-9-15(21)10-8-14)19(23)11-5-4-6-12-19/h7-10,16,21,23H,4-6,11-13H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTIUSJAKDOMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601135595 | |
| Record name | 1,1-Dimethylethyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-24-0 | |
| Record name | 1,1-Dimethylethyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization of N Boc N,o Didesmethylvenlafaxine
Strategies for N-Boc Protection and Deprotection in Venlafaxine (B1195380) Analog Synthesis
The strategic use of the tert-butoxycarbonyl (Boc) protecting group is fundamental in the multi-step synthesis of venlafaxine analogs. The Boc group's stability under various reaction conditions, coupled with its straightforward removal, makes it an ideal choice for protecting the amine functionality.
N-Boc Protection:
The introduction of the Boc group onto the secondary amine of N,O-Didesmethylvenlafaxine is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov This reaction is often carried out in the presence of a base, such as triethylamine (B128534) (TEA), in a suitable solvent like tetrahydrofuran (B95107) (THF). The amine nitrogen attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate (B1207046) and the release of carbon dioxide and t-butoxide. The base then neutralizes the resulting protonated amine. Alternative methods for N-Boc protection have been developed to enhance efficiency and selectivity, including catalyst-free conditions in water-acetone mixtures, which offer an environmentally friendly approach. nih.gov
N-Boc Deprotection:
The removal of the Boc group, or deprotection, is a critical step to unveil the free amine for subsequent reactions. This is most commonly accomplished under acidic conditions. A mixture of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a widely used and effective method. The acid protonates the protected amine, initiating the cleavage of the Boc group to form a stable t-butyl cation and carbamic acid, which readily decarboxylates to yield the desired amine. Other acidic reagents, such as hydrochloric acid (HCl) in dioxane or p-toluenesulfonic acid, can also be employed. researchgate.net
Furthermore, selective deprotection methods have been explored. For instance, zinc bromide (ZnBr₂) in DCM can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact. The use of solid acid catalysts, like H-BEA zeolite, in continuous flow reactors presents a modern and efficient approach to N-Boc deprotection. rsc.org
N-Boc N,O-Didesmethylvenlafaxine as a Key Synthetic Intermediate for Venlafaxine Analogs
This compound serves as a crucial building block in the synthesis of various venlafaxine analogs. Its protected status allows for modifications at other positions of the molecule without affecting the amine group. For instance, the phenolic hydroxyl group can be alkylated or otherwise functionalized while the amine remains protected.
The synthesis of venlafaxine itself can proceed through the N-methylation of N,N-didesmethylvenlafaxine, a precursor that can be derived from this compound after deprotection of the Boc group and the phenolic hydroxyl group. google.com The Eschweiler-Clarke reaction, using formaldehyde (B43269) and formic acid, is a common method for this N-methylation step. google.com
The versatility of this compound as an intermediate is further highlighted by its use in creating a library of venlafaxine derivatives for structure-activity relationship (SAR) studies. By deprotecting the Boc group and then reacting the resulting secondary amine with a variety of reagents, chemists can introduce diverse substituents to explore how these changes impact the compound's biological activity. researchgate.net
Chemical Transformations and Reaction Mechanisms Involving the N-Boc Moiety
The N-Boc group, beyond its primary role as a protecting group, can influence the reactivity of the molecule and participate in specific chemical transformations. The electron-withdrawing nature of the carbamate can affect the nucleophilicity of the nitrogen atom.
The mechanism of Boc protection involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc₂O. The subsequent collapse of the tetrahedral intermediate releases the stable byproducts.
The deprotection mechanism under acidic conditions is initiated by protonation of the carbamate oxygen. This is followed by the heterolytic cleavage of the tert-butyl-oxygen bond to generate the stable tert-butyl cation and a carbamic acid intermediate, which then undergoes spontaneous decarboxylation to yield the free amine and carbon dioxide.
It's important to note that the conditions for both protection and deprotection reactions must be carefully chosen to avoid unwanted side reactions. For example, strong basic conditions during protection could potentially lead to side reactions if other sensitive functional groups are present. Similarly, harsh acidic conditions during deprotection might affect other acid-labile groups within the molecule.
Metabolomic Research on N,o Didesmethylvenlafaxine Unprotected Analog
Enzymatic Pathways and Cytochrome P450 Isoforms Involved in N,O-Didesmethylvenlafaxine Formation
The generation of N,O-didesmethylvenlafaxine is not a direct metabolic step from venlafaxine (B1195380) but rather a secondary process. It arises from the further metabolism of venlafaxine's primary demethylated metabolites, O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV). nih.govdiva-portal.org The enzymatic reactions are catalyzed by several cytochrome P450 isoforms. In vitro studies have identified that the formation of venlafaxine's minor metabolites, including N,O-didesmethylvenlafaxine, involves CYP3A4, CYP2C9, and CYP2C19. pharmgkb.org More specifically, the conversion of the intermediate metabolites ODV and NDV into N,O-didesmethylvenlafaxine is mediated by CYP2C19, CYP2D6, and/or CYP3A4. nih.govpharmgkb.orgdrugbank.com
The specific pathways are as follows:
O-desmethylvenlafaxine (ODV) can be N-demethylated by CYP2C19 and CYP3A4 to form N,O-didesmethylvenlafaxine. hmdb.ca
N-desmethylvenlafaxine (NDV) can be O-demethylated by CYP2C19 and CYP2D6 to yield N,O-didesmethylvenlafaxine. hmdb.ca
Once formed, N,O-didesmethylvenlafaxine can be further metabolized to N,N,O-tridesmethylvenlafaxine or undergo glucuronidation before excretion. nih.govpharmgkb.orghmdb.ca
The cytochrome P450 isoenzyme CYP2D6 plays a crucial, albeit sometimes indirect, role in the formation of N,O-didesmethylvenlafaxine. Its primary function in venlafaxine metabolism is the O-demethylation of the parent drug to form its major active metabolite, ODV. nih.govdiva-portal.orgfda.gov This pathway is the most significant route of venlafaxine's first-pass metabolism. nih.gov
CYP2D6's influence on N,O-didesmethylvenlafaxine formation occurs via two main routes:
Metabolism of NDV: CYP2D6 is directly involved in the O-demethylation of the intermediate metabolite N-desmethylvenlafaxine (NDV) to produce N,O-didesmethylvenlafaxine. pharmgkb.orgdiva-portal.orghmdb.ca
Metabolic Shunting: The activity level of CYP2D6, which is subject to genetic polymorphism, dictates the metabolic flux. In individuals with low CYP2D6 activity ("poor metabolizers"), the primary O-demethylation pathway is impaired. fda.govpharmgkb.org This leads to an increase in venlafaxine plasma concentrations and a metabolic shift towards the N-demethylation pathway catalyzed by CYP3A4 and CYP2C19, resulting in higher levels of the NDV intermediate. nih.govpharmgkb.orgpharmgkb.org Consequently, with more NDV available, the subsequent CYP2D6-mediated conversion to N,O-didesmethylvenlafaxine can be impacted.
N,O-didesmethylvenlafaxine is exclusively formed from precursor metabolites; it is not created directly from venlafaxine. Both major demethylated metabolites, O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV), serve as direct substrates for the subsequent demethylation reactions that produce N,O-didesmethylvenlafaxine. nih.govpharmgkb.orgdiva-portal.org
The biogenesis is a two-step demethylation process:
Pathway 1: Venlafaxine undergoes O-demethylation (primarily via CYP2D6) to form ODV. nih.gov ODV is then subjected to N-demethylation (via CYP2C19 and/or CYP3A4) to yield N,O-didesmethylvenlafaxine. hmdb.ca
Pathway 2: Venlafaxine undergoes N-demethylation (via CYP3A4 and CYP2C19) to form NDV. nih.gov NDV is then subjected to O-demethylation (via CYP2C19 and/or CYP2D6) to yield N,O-didesmethylvenlafaxine. hmdb.ca
This highlights N,O-didesmethylvenlafaxine as a downstream product, reflecting the activity of multiple CYP enzymes and the availability of its immediate precursors.
Comparative Metabolic Profiles of Venlafaxine and its Demethylated Analogs
The metabolism of venlafaxine results in a distinct profile of metabolites, each with different concentrations and pharmacological activities. Following absorption, venlafaxine is subject to extensive presystemic metabolism in the liver. fda.govpharmgkb.org The primary metabolite, ODV, is pharmacologically active, while the other demethylated analogs are considered minor or inactive. google.comfrontiersin.org
In Vitro Studies on the Formation of N,O-Didesmethylvenlafaxine
In vitro research, primarily using human liver microsomes, has been fundamental to elucidating the metabolic fate of venlafaxine and the formation of its metabolites, including N,O-didesmethylvenlafaxine. pharmgkb.orgnih.gov These studies allow for the precise identification of the enzymes responsible for each metabolic step.
Key findings from in vitro experiments include:
Confirmation that CYP2D6 is the principal enzyme catalyzing the formation of ODV, while CYP3A4 and CYP2C19 are the main catalysts for NDV formation. pharmgkb.orgnih.govpharmgkb.org
Demonstration that N,O-didesmethylvenlafaxine is formed from the further metabolism of both ODV and NDV, a process involving CYP2C19, CYP2D6, and CYP3A4. nih.govpharmgkb.org
In vitro metabolism studies of desvenlafaxine (B1082) (ODV) in human and animal liver microsomes identified N-demethylation as a metabolic pathway, leading to N,O-didesmethylvenlafaxine.
Experiments using rat liver microsomes have also been employed to investigate the inhibitory effects of other substances on venlafaxine's metabolism, providing a model for potential drug-drug interactions.
Table of Compounds
Applications in Pharmaceutical Research and Development
Utilization as a Reference Standard in Pharmaceutical Impurity Profiling and Quality Control
The manufacturing process of any Active Pharmaceutical Ingredient (API), including Venlafaxine (B1195380) Hydrochloride, can lead to the formation of various process-related impurities. tandfonline.comtandfonline.com Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate that any impurity present in an API above a 0.10% threshold must be identified and characterized. tandfonline.com This process, known as impurity profiling, is a cornerstone of pharmaceutical quality control, ensuring the safety and consistency of the final drug product.
N-Boc N,O-Didesmethylvenlafaxine serves as a critical tool in this process. synthinkchemicals.com It is used as a certified reference standard, which is a highly purified and well-characterized compound that provides a benchmark for analytical testing. synthinkchemicals.com In quality control laboratories, analysts use this standard to:
Identify and Quantify Impurities: By using analytical techniques like High-Performance Liquid Chromatography (HPLC), scientists can compare the analytical signature of unknown peaks in a Venlafaxine sample to the known signature of the this compound standard. This allows for the unambiguous identification and precise quantification of the corresponding impurity, N,O-Didesmethylvenlafaxine.
Validate Analytical Methods: The reference standard is essential for the development and validation of new analytical methods designed to detect and measure impurities in Venlafaxine. synzeal.com This ensures the methods are accurate, precise, and reliable for routine use in a commercial manufacturing setting.
Role in Drug Substance and Drug Product Characterization and Analysis
The characterization of a drug substance and the final drug product involves a comprehensive evaluation of its chemical properties, including its purity and the profile of any related substances. This compound plays a direct role in this characterization. synthinkchemicals.compharmaffiliates.com
During the development of Venlafaxine, a comprehensive study is undertaken to identify, synthesize, and characterize all potential impurities. tandfonline.com The availability of a stable, synthetic standard like this compound allows researchers and manufacturers to confirm the structure of impurities detected during analysis. tandfonline.com This ensures that every batch of the API and the finished drug product meets the stringent purity specifications required by pharmacopoeial guidelines and regulatory authorities. synthinkchemicals.com
Below is a table detailing the chemical properties of this compound.
| Property | Value |
| Chemical Name | Tert-Butyl N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]carbamate |
| CAS Number | 1076199-24-0 |
| Molecular Formula | C20H31NO4 |
| Molecular Weight | 349.46 g/mol |
| Appearance | White Solid |
| Data sourced from multiple chemical suppliers and databases. synthinkchemicals.compharmaffiliates.com |
Significance in Abbreviated New Drug Application (ANDA) Filings and Regulatory Submissions
For a generic version of a drug to be approved, the manufacturer must submit an Abbreviated New Drug Application (ANDA) to regulatory agencies like the U.S. Food and Drug Administration (FDA). fda.gov A critical component of an ANDA is the demonstration that the generic drug is bioequivalent to the original brand-name drug and that its impurity profile is well-controlled and comparable.
The use of this compound as a reference standard is significant in the preparation of these regulatory submissions. synthinkchemicals.com The analytical data generated using this standard provides the necessary evidence that the manufacturer has robust control over their manufacturing process and can consistently produce high-quality Venlafaxine with an impurity profile that falls within acceptable limits. synthinkchemicals.comtandfonline.com This documentation is essential for demonstrating the safety and efficacy of the generic product and ultimately gaining market approval. fda.gov
Research Contributions to Understanding Venlafaxine Metabolic Pathways
Venlafaxine undergoes extensive metabolism in the liver after administration. drugbank.com The primary metabolic pathway involves demethylation by the cytochrome P450 enzyme CYP2D6 to form the active metabolite O-desmethylvenlafaxine (ODV). drugbank.comresearchgate.netpharmgkb.org A minor pathway, mediated by enzymes including CYP2C19 and CYP3A4, leads to the formation of N-desmethylvenlafaxine (NDV). drugbank.compharmgkb.org
These primary metabolites are further metabolized. Both ODV and NDV can be converted into N,O-Didesmethylvenlafaxine (NODV), also known as Didesmethylvenlafaxine (DDV). drugbank.comresearchgate.net This metabolite is considered minor and does not have known pharmacological activity. researchgate.netpharmgkb.org Approximately 87% of a Venlafaxine dose is recovered in the urine as either unchanged drug, its main active metabolite ODV (conjugated and unconjugated), or other minor inactive metabolites. drugbank.com
The N-Boc protected version of this metabolite, this compound, serves as a valuable research tool. It allows scientists studying pharmacokinetics to accurately identify and quantify the actual NODV metabolite in biological samples (e.g., plasma or urine), contributing to a more complete understanding of the complex metabolic fate of Venlafaxine in the human body. drugbank.comnih.gov
In Vitro Pharmacological Characterization of N,o Didesmethylvenlafaxine Unprotected Analog
Neurotransmitter Reuptake Inhibition Studies in Preclinical Models
While specific IC50 or Ki values for N,O-Didesmethylvenlafaxine are not consistently reported in publicly available literature, the consensus in the scientific community, based on preclinical studies, is that its contribution to the inhibition of serotonin (B10506) and norepinephrine (B1679862) transporters is minimal. pharmgkb.orgpharmgkb.org The primary pharmacological activity of venlafaxine (B1195380) is attributed to the parent drug and O-desmethylvenlafaxine, both of which are potent inhibitors of serotonin and norepinephrine reuptake. hres.cafda.gov
Receptor Binding Affinities and Selectivity in Isolated Biological Systems
The receptor binding profile of a compound is crucial for understanding its potential for both therapeutic effects and side effects. In vitro studies have shown that venlafaxine and its major metabolite, O-desmethylvenlafaxine, have no significant affinity for muscarinic, histaminergic, or α-1 adrenergic receptors. fda.gov This lack of affinity is associated with a lower incidence of certain side effects commonly seen with other classes of antidepressants.
Information regarding the specific receptor binding affinities of N,O-Didesmethylvenlafaxine is scarce in published research. However, given its characterization as a minor and largely inactive metabolite, it is presumed to have a similarly low affinity for these and other receptors. pharmgkb.org
Mechanistic Investigations of Biochemical Interactions in Cellular Assays
Cellular assays provide a platform to investigate the biochemical mechanisms through which a compound exerts its effects. For N,O-Didesmethylvenlafaxine, such investigations are limited. The focus of mechanistic studies has predominantly been on venlafaxine and O-desmethylvenlafaxine, elucidating their roles in the potentiation of neurotransmitter activity in the central nervous system. hres.cafda.gov
N,O-Didesmethylvenlafaxine is formed from O-desmethylvenlafaxine and N-desmethylvenlafaxine through the action of CYP2C19, CYP2D6, and/or CYP3A4 enzymes. nih.gov It is considered a minor metabolite with no known significant pharmacological effect. pharmgkb.org This suggests that in cellular assays designed to measure pharmacological activity, N,O-Didesmethylvenlafaxine would likely demonstrate minimal to no response.
Due to the limited availability of specific quantitative data for the in vitro pharmacological parameters of N,O-Didesmethylvenlafaxine, data tables for neurotransmitter reuptake inhibition and receptor binding affinities cannot be provided at this time. The available scientific literature consistently characterizes it as a minor metabolite with significantly less potency than venlafaxine and O-desmethylvenlafaxine.
Future Research Directions and Emerging Methodologies
Exploration of Novel and Efficient Synthetic Routes for N-Boc N,O-Didesmethylvenlafaxine
The development of cost-effective and efficient synthetic methodologies is a cornerstone of pharmaceutical research. For this compound, a derivative of a venlafaxine (B1195380) metabolite, future research will likely focus on improving existing synthetic pathways and discovering new ones.
Current synthetic strategies for venlafaxine and its analogs often involve multi-step processes. For instance, a known method involves the reaction of p-methoxyphenylacetonitrile with cyclohexanone, followed by reduction and N-methylation steps. google.com Another approach utilizes a one-pot, three-component reaction under microwave irradiation to produce bioactive venlafaxine analogs. nih.gov These methods, while effective, can sometimes be hampered by factors such as the use of hazardous reagents, low yields, or complex purification procedures.
Future research will aim to address these challenges. Key areas of exploration may include:
Catalytic Hydrogenation: The use of transition metal catalysts, such as palladium, in a single-step process to synthesize venlafaxine and its N-desmethyl analog from 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (B17164) has shown promise. google.com Further optimization of catalysts and reaction conditions could lead to more efficient and scalable syntheses.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability. Applying flow chemistry to the synthesis of venlafaxine intermediates and ultimately to this compound could streamline the manufacturing process.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a greener and more selective alternative to traditional chemical methods.
The table below summarizes some existing synthetic approaches for venlafaxine and its analogs, highlighting the potential for future improvements.
Advancements in Analytical Techniques for Ultra-Trace Analysis of Related Compounds
The detection and quantification of venlafaxine and its metabolites, often present at trace levels in biological and environmental samples, require highly sensitive and selective analytical methods. As research delves deeper into the metabolic pathways and environmental fate of these compounds, the need for ultra-trace analysis techniques becomes increasingly critical.
Currently, high-performance liquid chromatography (HPLC) coupled with various detectors is the most common method for analyzing venlafaxine and its metabolites. nih.govpsychiatriapolska.plnih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity, enabling the detection of these compounds at nanogram-per-liter concentrations in wastewater. acs.org
Future advancements in this area are expected to focus on:
Improved Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-phase microextraction are continuously being refined to improve recovery and reduce matrix effects. nih.gov The development of new sorbent materials for SPE could further enhance the selectivity of the extraction process.
Enhanced Chromatographic Separation: Ultra-high-performance liquid chromatography (UPLC) offers faster analysis times and higher resolution compared to conventional HPLC. nih.gov The development of novel stationary phases for chromatography columns could lead to better separation of closely related venlafaxine analogs. researchgate.net
More Sensitive Detection: Advances in mass spectrometry, such as high-resolution mass spectrometry (HRMS), allow for the unambiguous identification and quantification of trace-level contaminants. ifremer.fr The use of alternative ionization techniques, like atmospheric pressure photoionization, can help minimize ion suppression and matrix effects. ncsu.edu
The following table outlines some of the current analytical techniques and their limits of detection (LOD), illustrating the progress in achieving ultra-trace analysis.
Computational Chemistry and Molecular Modeling Studies of Didesmethyl Analogs
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. These techniques provide valuable insights into the structure-activity relationships, physicochemical properties, and potential interactions of molecules.
For didesmethyl analogs of venlafaxine, computational studies can be employed to:
Predict Physicochemical Properties: Molecular modeling can be used to calculate properties such as lipophilicity (LogP), which influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Understand Receptor Binding: By modeling the interaction of venlafaxine analogs with their target proteins, researchers can gain a better understanding of the molecular basis of their pharmacological activity. Studies have already been conducted on sila-venlafaxine, a silicon analog, to analyze its electron density and electrostatic potential. rsc.org
Elucidate Metabolic Pathways: Computational models can help predict the metabolic fate of venlafaxine analogs by identifying potential sites of metabolism and the enzymes involved.
Future research in this area will likely involve more sophisticated computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, to provide a more accurate description of the electronic and structural properties of these compounds. These studies will be crucial for the rational design of new venlafaxine analogs with improved therapeutic profiles.
Biotransformation Studies of Venlafaxine Analogs in Non-Mammalian Systems
The widespread use of pharmaceuticals like venlafaxine has led to their detection in aquatic environments, raising concerns about their potential impact on non-target organisms. rsc.orgfrontiersin.org Understanding the biotransformation of venlafaxine and its analogs in non-mammalian systems is essential for assessing their environmental risk.
Studies have shown that venlafaxine can be metabolized by aquatic organisms such as fish. researchgate.net The metabolic pathways can differ from those observed in humans, with N-demethylation being a major route in some fish species. researchgate.net Research has also investigated the effects of venlafaxine on the gene expression of biotransformation enzymes in zebrafish embryos, revealing that even environmentally relevant concentrations can disrupt these processes. nih.govresearchgate.net
Future research directions in this field include:
Identifying Novel Metabolites: The use of advanced analytical techniques like HRMS will be crucial for identifying previously unknown metabolites of venlafaxine analogs in various non-mammalian species.
Characterizing Metabolic Pathways: Elucidating the specific enzymes and metabolic pathways involved in the biotransformation of these compounds in different organisms will provide a more complete picture of their environmental fate.
Assessing Ecotoxicological Effects: Further studies are needed to evaluate the potential toxic effects of the parent compounds and their metabolites on a wider range of aquatic organisms.
The table below presents some findings from biotransformation studies of venlafaxine in non-mammalian organisms.
Q & A
Q. What are the recommended synthetic routes for N-Boc N,O-Didesmethylvenlafaxine, and how can its structural integrity be validated?
this compound can be synthesized via intermediates such as N,N-Didesmethylvenlafaxine, which is derived from venlafaxine metabolites through enzymatic or chemical demethylation. Key steps include Boc protection of the amine group using tert-butoxycarbonyl anhydride (Boc₂O) under basic conditions. Structural validation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR): Confirm regiochemistry and Boc-group placement via H and C NMR shifts (e.g., tert-butyl group signals at δ ~1.4 ppm).
- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., C₁₅H₂₃NO₂ with MW 249.35 g/mol ).
- HPLC-Purity Analysis: Ensure ≥95% purity using reverse-phase chromatography with UV detection at 220–280 nm .
Q. How does this compound fit into the metabolic pathway of venlafaxine?
Venlafaxine undergoes hepatic metabolism primarily via CYP2D6 (forming O-desmethylvenlafaxine, ODV) and CYP3A4 (forming N-desmethylvenlafaxine). N,O-Didesmethylvenlafaxine is a secondary metabolite generated via further demethylation of these intermediates. The Boc-protected form is not a natural metabolite but a synthetic analog used to study metabolic stability or enzymatic interactions. Pharmacokinetic studies in CYP2D6-poor vs. extensive metabolizers reveal significant variability in metabolite ratios .
Advanced Research Questions
Q. What enzymatic and genetic factors influence the formation of N,O-didesmethylvenlafaxine from venlafaxine?
- CYP Polymorphisms: CYP2D6 poor metabolizers show reduced ODV formation, indirectly lowering N,O-didesmethylvenlafaxine levels. CYP2C19 and CYP3A4 polymorphisms also modulate metabolic flux .
- Inhibition Studies: Co-administration with JNK inhibitors alters venlafaxine clearance, increasing CYP2C19/3A4-mediated N,O-didesmethylvenlafaxine production .
- In Vitro Models: Human liver microsomes (HLMs) or recombinant CYP enzymes can quantify isoform-specific contributions. For example, CYP2D6 catalyzes (R)-venlafaxine enantiomer metabolism with higher stereoselectivity .
Q. What analytical methods are optimal for quantifying this compound and its metabolites in biological matrices?
- Enantioselective LC-MS/MS: Resolves (R)- and (S)-enantiomers using chiral columns (e.g., Chiralpak® AD-H) with LOQs <1 ng/mL. Mobile phases often include ammonium formate/acetonitrile gradients .
- Sample Preparation: Solid-phase extraction (SPE) or protein precipitation with acetonitrile improves recovery from plasma/urine.
- Data Interpretation: Metabolic ratios (e.g., ODV/venlafaxine) correlate with CYP2D6 activity, while N,O-didesmethylvenlafaxine levels reflect combined CYP3A4/2C19 activity .
Q. How can the N-Boc group be selectively removed without degrading the core structure of N,O-didesmethylvenlafaxine?
- Oxalyl Chloride/MeOH: Mild conditions (0–25°C, 1–2 h) cleave Boc groups with >90% yield, preserving sensitive functional groups (e.g., hydroxyls). Mechanism involves in situ formation of HCl via oxalyl chloride hydrolysis .
- Solid Acid Catalysts: Heterogeneous catalysts (e.g., sulfonated resins) enable continuous flow deprotection at lower temperatures (50–80°C), reducing side reactions .
- Validation: Monitor deprotection via TLC (disappearance of Boc-related spots) or H NMR (loss of tert-butyl signals) .
Q. What are the pharmacological implications of N,O-didesmethylvenlafaxine compared to venlafaxine and ODV?
- Activity Profile: N,O-Didesmethylvenlafaxine exhibits weaker serotonin reuptake inhibition (10–20% of ODV’s potency) but retains norepinephrine activity. This may contribute to venlafaxine’s delayed efficacy in CYP2D6-poor metabolizers .
- Toxicity Studies: Elevated N,O-didesmethylvenlafaxine levels in overdose cases correlate with prolonged QTc intervals, necessitating therapeutic drug monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
